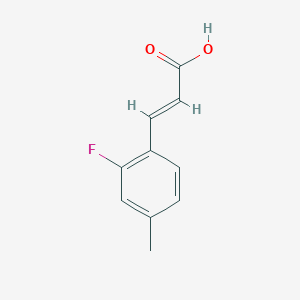

2-Fluoro-4-methylcinnamic acid

Description

Overview of Cinnamic Acid Derivatives as Privileged Scaffolds in Research

Cinnamic acid and its derivatives are a significant class of naturally occurring aromatic carboxylic acids found in a variety of plants, fruits, and vegetables. nih.govjocpr.com Their basic structure, consisting of a benzene (B151609) ring, an alkene double bond, and a carboxyl group, provides a versatile framework for chemical modifications. nih.govbeilstein-journals.org This structural versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, establishing the cinnamic acid backbone as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govscielo.brresearchgate.net

The concept of a privileged scaffold refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govscielo.brresearchgate.net Cinnamic acid derivatives exemplify this concept, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective activities. nih.govnih.govmdpi.com The specific biological effects of these derivatives are often dictated by the nature and position of substituents on the phenyl ring. nih.gov For instance, hydroxyl or methoxy (B1213986) groups on the cinnamic acid ring are important for insulin-releasing effects, while the presence of a 4-hydroxy group is associated with antimicrobial properties. jocpr.commdpi.com

The adaptability of the cinnamic acid scaffold has led to its use as a starting point for the development of novel therapeutic agents. nih.govresearchgate.net Researchers have synthesized numerous derivatives by modifying its three main functional regions: the carboxyl group, the alkenyl side chain, and the aromatic ring. beilstein-journals.org This has resulted in compounds with enhanced potency and selectivity for various biological targets. nih.gov

Below is an interactive data table summarizing the properties of Cinnamic Acid.

| Property | Value |

| IUPAC Name | (E)-3-phenylprop-2-enoic acid |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Slightly soluble in water, soluble in organic solvents |

| pKa | 4.44 |

Data sourced from multiple chemical suppliers and databases.

Significance of Halogenation, Specifically Fluorination, in Cinnamic Acid Research

Halogenation, particularly the introduction of fluorine atoms, is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. selvita.comtandfonline.com The incorporation of fluorine into the cinnamic acid scaffold can profoundly influence its bioactivity, metabolic stability, and pharmacokinetic profile. tandfonline.combenthamscience.com Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for drug design. tandfonline.com

The substitution of hydrogen with fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in the body. nih.gov

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, which can improve bioavailability. benthamscience.comnih.gov

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can affect a compound's interaction with biological targets. nih.gov

Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with protein targets, enhancing the compound's potency. benthamscience.com

The strategic placement of fluorine on the cinnamic acid ring can fine-tune its biological activity. For example, fluorinated cinnamic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents. researchgate.netresearchgate.net The ability of fluorine to act as a bioisostere for hydrogen or a hydroxyl group allows for subtle modifications that can lead to significant improvements in a drug candidate's profile. selvita.comtandfonline.com

The following table compares the van der Waals radii and electronegativity of hydrogen and fluorine, highlighting the unique properties of fluorine in drug design.

| Atom | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

| Hydrogen (H) | 1.20 | 2.20 |

| Fluorine (F) | 1.47 | 3.98 |

Data sourced from chemistry textbooks and scientific literature.

Research Trajectories for Substituted Cinnamic Acids, with Emphasis on 2-Fluoro-4-methylcinnamic Acid

Research into substituted cinnamic acids continues to be a vibrant area of chemical biology and drug discovery. Current investigations are focused on synthesizing novel derivatives with enhanced biological activities and exploring their mechanisms of action. A key area of interest is the development of compounds with specific substitutions that target particular diseases. For instance, cinnamic acid derivatives are being explored as potential treatments for cancer, infectious diseases, diabetes, and neurodegenerative disorders. nih.govnih.govrsdjournal.org

Within this context, This compound emerges as a compound of interest due to its specific substitution pattern. The presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring suggests a deliberate design to modulate the electronic and steric properties of the cinnamic acid scaffold. The fluorine atom can influence the compound's metabolic stability and binding affinity, while the methyl group can impact its lipophilicity and interaction with target proteins. tandfonline.commedchemexpress.com

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structure suggests potential applications in areas where other substituted cinnamic acids have shown promise. The synthesis of related compounds, such as 4-fluoro-2-methylbenzoic acid, indicates the accessibility of the chemical space around this substitution pattern. google.com Further research is needed to fully elucidate the biological profile and therapeutic potential of this compound.

Below is an interactive data table with the available chemical data for this compound.

| Property | Value |

| IUPAC Name | (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| CAS Number | 773132-33-5 |

| Physical Form | Solid |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAVMGOLZVYDBF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Methylcinnamic Acid

Established Synthetic Routes for 2-Fluoro-4-methylcinnamic Acid Synthesis

The creation of this compound typically relies on established organic reactions that construct the characteristic α,β-unsaturated acid framework. These methods often begin with a substituted benzaldehyde, in this case, 2-fluoro-4-methylbenzaldehyde (B137498).

Condensation Reactions in the Formation of the Cinnamate Skeleton

Condensation reactions are fundamental to the synthesis of cinnamic acids. tandfonline.com These reactions form a new carbon-carbon double bond by joining an aromatic aldehyde with a compound containing an active methylene (B1212753) group. nih.gov

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst, to produce α,β-unsaturated aromatic acids. wikipedia.orglongdom.orgnumberanalytics.com For the synthesis of this compound, 2-fluoro-4-methylbenzaldehyde would be reacted with acetic anhydride in the presence of a base like sodium acetate (B1210297). youtube.com While a classic method, the Perkin reaction often requires high temperatures and can result in side products. uns.ac.id

Knoevenagel Condensation: A more versatile and widely used method is the Knoevenagel condensation. thepharmajournal.com This reaction involves a base-catalyzed condensation between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid. tandfonline.comresearchgate.netresearchgate.net The initial condensation product subsequently undergoes decarboxylation to yield the cinnamic acid derivative. tandfonline.com The use of catalysts like piperidine (B6355638) in pyridine (B92270) or environmentally benign alternatives such as ammonium (B1175870) salts can facilitate this transformation under milder conditions than the Perkin reaction. tandfonline.comresearchgate.net The reaction is applicable to a wide range of substituted benzaldehydes. researchgate.net

The choice of synthetic route can be influenced by factors such as desired yield, reaction conditions, and the availability of starting materials. Below is a comparative table of these common condensation reactions.

| Reaction | Reactants | Catalyst/Conditions | Key Features |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, High temperature (e.g., 180°C) | Classic method for cinnamic acids; can require harsh conditions. wikipedia.orgyoutube.com |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Base (e.g., piperidine, ammonium salts), Milder conditions | Versatile, often provides good yields, and allows for greener reaction conditions. tandfonline.comresearchgate.net |

Stereoselective Synthesis of (E/Z)-Isomers

The double bond in cinnamic acid derivatives can exist in either the (E)-trans or (Z)-cis configuration. The trans isomer is typically more common and thermodynamically stable. thepharmajournal.com

Standard condensation reactions like the Knoevenagel-Doebner condensation (using malonic acid) strongly favor the formation of the (E)-isomer, often with 100% stereoselectivity. researchgate.netresearchgate.net Achieving the less stable (Z)-isomer requires more specialized synthetic strategies. Modified Horner-Wadsworth-Emmons (HWE) reactions, for instance, can be tuned by selecting specific phosphonate (B1237965) reagents and reaction conditions (such as cryogenic temperatures) to favor the formation of the (Z)-isomer. researchgate.net

Advanced Fluorination Strategies for Cinnamic Acid Derivatives

An alternative approach to synthesizing this compound is to introduce the fluorine atom onto a pre-existing cinnamic acid scaffold, such as 4-methylcinnamic acid. This requires precise control over the position of fluorination.

Regioselective Fluorination Techniques

Directly fluorinating aromatic C-H bonds has historically been a challenge in organic synthesis. nih.govresearchgate.net Recent advances, particularly in transition-metal catalysis, have enabled highly regioselective fluorination.

Palladium-catalyzed C-H activation is a powerful tool for this purpose. springernature.com By using a directing group, the catalyst can be guided to a specific C-H bond on the aromatic ring for functionalization. For instance, certain nitrogen-containing heterocycles can direct palladium catalysts to the ortho position of an aryl group, enabling selective fluorination at that site. rsc.org While this specific application to 4-methylcinnamic acid to produce the 2-fluoro derivative requires a suitable directing group strategy, the underlying principle offers a modern pathway for such transformations. rsc.org Another approach involves the development of palladium catalysts that can fluorinate arenes without the need for a directing group, using a catalytically generated reactive metal-fluoride electrophile. nih.govresearchgate.net

Fluorinating Agents and Catalytic Systems

The success of these fluorination reactions hinges on the choice of the fluorinating agent and the catalyst.

Fluorinating Agents: Electrophilic fluorinating agents, which contain a nitrogen-fluorine (N-F) bond, are widely used due to their stability and ease of handling compared to harsher reagents like elemental fluorine. wikipedia.orgnih.gov Common examples include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.comstackexchange.com These reagents are effective for the fluorination of a wide range of organic compounds, including electron-rich arenes and carbanions. nih.govrsc.org

Catalytic Systems: Palladium catalysts are at the forefront of advanced C-H fluorination. nih.govspringernature.com Systems can involve palladium(II) complexes that are oxidized to a highly reactive palladium(IV)-fluoride species, which then transfers the fluorine atom to the aromatic ring. springernature.comresearchgate.net The choice of ligands, such as biaryl phosphines or pyridones, is critical to the catalyst's efficacy and can enable the fluorination of a broad scope of substrates, including complex molecules. researchgate.netacs.org

| Agent/System | Type | Description | Typical Application |

| Selectfluor® | Electrophilic N-F Agent | A stable, commercially available source of electrophilic fluorine. wikipedia.org | Fluorination of enolates, arenes, and other nucleophiles. nih.govrsc.org |

| NFSI | Electrophilic N-F Agent | N-Fluorobenzenesulfonimide, another widely used, bench-stable fluorinating agent. wikipedia.orgalfa-chemistry.com | Asymmetric fluorination and dearomatization reactions. nih.gov |

| Pd(OAc)₂/Ligand | Catalytic System | Palladium(II) acetate combined with specialized ligands for C-H activation. | Directing-group-assisted or non-directed aromatic C-H fluorination. rsc.orgacs.org |

Derivatization and Functionalization of this compound

This compound is a versatile substrate for further chemical modification, owing to its carboxylic acid group and its alkene double bond. thepharmajournal.comnih.gov

The carboxylic acid moiety is a prime site for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups. bohrium.com

Amidation: The carboxylic acid can be activated, for example with coupling reagents like TBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and reacted with primary or secondary amines to form the corresponding amides. mdpi.com

Esterification: Reaction with alcohols under acidic conditions or using other esterification protocols can yield the corresponding esters. colostate.edu

The alkene double bond also offers a handle for functionalization.

Annulation Reactions: The C-H bond of the alkene can participate in transition metal-catalyzed reactions. For example, ruthenium(II)-catalyzed oxidative annulation with alkynes can produce highly substituted α-pyrones. acs.orgacs.org

Decarboxylative Coupling: The entire carboxylic acid group can be removed and replaced in a process known as decarboxylative functionalization. rsc.org For instance, copper-catalyzed reactions can couple cinnamic acids with alcohols or ethers, effectively replacing the carboxyl group with a new substituent and forming (E)-alkenes. rsc.orgresearchgate.net

These derivatization reactions expand the chemical space accessible from this compound, enabling its use as an intermediate in the synthesis of more complex molecules for various research applications. researchgate.netnih.gov

Esterification Reactions and Their Applications in Prodrug Design Research

Esterification of the carboxylic acid group is a common transformation for cinnamic acids and their derivatives. This reaction is often employed in medicinal chemistry to create ester prodrugs, which can enhance the bioavailability and pharmacokinetic properties of a parent drug. While specific research on the esterification of this compound for prodrug design is not extensively documented in publicly available literature, the principles of this approach are well-established for similar molecules.

Generally, the esterification of this compound can be achieved through several standard synthetic methods:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Steglich Esterification: Using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sensitive substrates as it proceeds under mild conditions.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its corresponding carboxylate salt, followed by nucleophilic substitution with an alkyl halide.

The resulting esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety used in the esterification. For instance, bulkier esters are generally more stable and hydrolyze more slowly.

In the context of prodrug research, ester derivatives of cinnamic acids have shown potent biological activities. For example, various ester derivatives of cinnamic acid analogues have been synthesized and evaluated for their inhibitory activities against enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in the research of neurodegenerative diseases. nih.gov While direct studies on this compound esters as prodrugs are limited, the established methodologies provide a clear pathway for such investigations.

Table 1: General Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room Temperature |

| Alkyl Halide Reaction | Base (e.g., K₂CO₃), Alkyl Halide | Varies |

Amidation Reactions and Amide Derivative Synthesis

Similar to esterification, the carboxylic acid group of this compound can be readily converted into an amide. Amidation is a key reaction in the synthesis of a wide array of biologically active molecules. The general approach involves the activation of the carboxylic acid followed by the reaction with a primary or secondary amine.

Common methods for the synthesis of amides from carboxylic acids include:

Use of Coupling Reagents: Reagents such as DCC, EDC, or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to facilitate the formation of the amide bond under mild conditions.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the amide.

The synthesis of cinnamic acid amides (cinnamides) is a well-established area of research. google.com These derivatives have been investigated for a variety of biological activities. A study on a series of cinnamic acid amides and esters demonstrated that while esters showed stronger inhibitory activities against certain enzymes, the amides exhibited more potent antioxidant activity. nih.gov This suggests that the amide derivatives of this compound could also be of interest for their potential biological properties.

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent Type | Examples |

| Coupling Agents | DCC, EDC, HATU, HBTU |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

Modifications of the Phenyl Ring and Acrylic Acid Moiety

Beyond the carboxylic acid group, the phenyl ring and the acrylic acid moiety of this compound offer further opportunities for chemical modification.

Phenyl Ring Modifications:

The fluorine and methyl substituents on the phenyl ring influence its electronic properties and reactivity in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. Further substitution on the ring would be directed by the combined effects of these groups. However, such modifications are often synthetically challenging and may be more readily achieved by starting with a more elaborately substituted phenyl precursor before forming the cinnamic acid structure. For instance, the synthesis of related compounds has involved building the phenyl ring with the desired substituents prior to the reactions that form the acrylic acid side chain.

Acrylic Acid Moiety Modifications:

The carbon-carbon double bond in the acrylic acid moiety is susceptible to a variety of addition reactions. These include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and hydrogen gas. This would convert this compound to 3-(2-fluoro-4-methylphenyl)propanoic acid.

Halogenation: Addition of halogens like bromine (Br₂) across the double bond can occur.

Michael Addition: The double bond can act as a Michael acceptor, allowing for the addition of nucleophiles.

These transformations allow for the synthesis of a wide range of derivatives with different structural and electronic properties, which can be valuable for structure-activity relationship (SAR) studies in drug discovery and materials science. The synthesis of acrylic acid derivatives is a broad field with numerous established protocols that could be applied to this compound. brazilianjournals.com.br

Table 3: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Phenyl Ring | Electrophilic Aromatic Substitution | Further substituted phenyl derivatives |

| Acrylic Acid Moiety | Catalytic Hydrogenation | Phenylpropanoic acids |

| Acrylic Acid Moiety | Halogenation | Dihalo-phenylpropanoic acids |

| Acrylic Acid Moiety | Michael Addition | 3-substituted phenylpropanoic acids |

Spectroscopic and Advanced Structural Elucidation of 2 Fluoro 4 Methylcinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Fluoro-4-methylcinnamic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid side chain.

In the ¹H NMR spectrum, the protons of the methyl group typically appear as a singlet in the upfield region. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The vinylic protons of the propenoic acid moiety appear as doublets, with a coupling constant characteristic of a trans configuration.

Table 1: Representative ¹H and ¹³C NMR Data for Cinnamic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| (2E)-3-(4-Methylphenyl)prop-2-enoic Acid thieme-connect.com | ¹H | 12.37 | bs | |

| ¹H | 7.57 | d | 8.1 | |

| ¹H | 7.56 | d | 15.9 | |

| ¹H | 7.22 | d | 8.0 | |

| ¹H | 6.48 | d | 16.0 | |

| ¹H | 2.32 | s | ||

| ¹³C | 168.2 | |||

| ¹³C | 144.4 | |||

| ¹³C | 140.6 | |||

| ¹³C | 132.0 | |||

| ¹³C | 130.0 | |||

| ¹³C | 128.7 | |||

| ¹³C | 118.5 | |||

| ¹³C | 21.5 |

Data obtained in DMSO-d6. thieme-connect.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₉FO₂, corresponding to a molecular weight of approximately 180.18 g/mol . sigmaaldrich.com In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 181.

Under electron ionization (EI), the molecule undergoes fragmentation. Common fragmentation pathways for cinnamic acids include the loss of a hydroxyl radical (-OH), water (H₂O), and carbon dioxide (CO₂). The presence of the fluoro and methyl substituents on the phenyl ring will influence the fragmentation, leading to characteristic fragment ions that can be used to pinpoint the location of these substituents. For instance, the loss of the carboxylic acid group would lead to a fragment ion corresponding to the 2-fluoro-4-methylstyrene cation.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₁₀H₉FO₂]⁺ | Molecular Ion (M⁺) | 180 |

| [C₁₀H₈FO₂]⁺ | [M-H]⁺ | 179 |

| [C₁₀H₉FO]⁺ | [M-OH]⁺ | 163 |

| [C₉H₆FO]⁺ | [M-H₂O]⁺ | 162 |

| [C₉H₉F]⁺ | [M-CO₂]⁺ | 136 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the substituted aromatic ring.

The most prominent feature is the broad O-H stretching vibration of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band around 1700-1680 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1650-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1100 cm⁻¹ range. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carbonyl | C=O stretch | 1700-1680 | Strong, Sharp |

| Alkene | C=C stretch | ~1640 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Fluoroalkane | C-F stretch | 1250-1100 | Strong |

| Aromatic | C-H bend (out-of-plane) | 900-675 | Strong |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles can be determined.

A key feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups. In addition to these primary interactions, the crystal packing of this compound will be influenced by weaker intermolecular forces such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The fluorine substituent can play a significant role in directing the crystal packing through these weak interactions. While no specific crystal structure for this compound is publicly available, studies on related fluorinated cinnamic acids reveal these characteristic interactions. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data for a Related Cinnamic Acid Derivative

| Compound | (E)-3-(2,3,4,5,6-Pentafluorophenyl)prop-2-enoic acid researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.3198 (9) |

| b (Å) | 7.4921 (17) |

| c (Å) | 13.225 (3) |

| α (°) | 93.612 (12) |

| β (°) | 93.912 (12) |

| γ (°) | 103.769 (12) |

| Volume (ų) | 413.37 (15) |

| Z | 2 |

UV-Vis Spectroscopy for Electronic Transition Analysis and Quantitative Research Applications

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The extended π-system, encompassing the phenyl ring, the C=C double bond, and the carbonyl group, gives rise to characteristic absorption bands in the ultraviolet region.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions. The position of the absorption maximum (λ_max) is sensitive to the substitution on the aromatic ring. The fluorine and methyl groups will cause a slight shift in the λ_max compared to unsubstituted cinnamic acid. UV-Vis spectroscopy is also a valuable tool for quantitative analysis, allowing for the determination of the concentration of this compound in solution by measuring its absorbance at a specific wavelength, which is particularly useful in monitoring reaction kinetics. rug.nl The UV absorption spectrum of cinnamic acid itself typically shows a strong peak around 270 nm. chemicalbook.com

Table 5: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Phenyl ring, alkene, carbonyl | π→π* | ~270-290 |

Theoretical and Computational Investigations of 2 Fluoro 4 Methylcinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It posits that many crucial aspects of a molecule's reactivity are governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For 2-Fluoro-4-methylcinnamic acid, the fluorine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) at the ortho and para positions, respectively, create a unique electronic profile. DFT calculations can precisely quantify these effects. While specific experimental data for this compound is not available, calculations on analogous substituted cinnamic acids provide insight into the expected values. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for this compound based on typical values for related substituted cinnamic acids calculated using DFT methods.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | LUMO-HOMO energy difference, indicating chemical stability |

Molecules are not static structures; they exist as an ensemble of different spatial arrangements or conformers resulting from rotation around single bonds. Conformational analysis computationally maps the potential energy surface to identify stable, low-energy conformers and the energy barriers between them. jmcs.org.mxuc.pt For cinnamic acids, key rotations occur around the C-C single bonds of the propenoic acid side chain, leading primarily to s-cis and s-trans conformers. jmcs.org.mx

Computational studies on cinnamic acid and its derivatives show that the relative stability of these conformers can be influenced by substituents and the surrounding medium (gas phase vs. solvent). jmcs.org.mxmdpi.com For example, in the gas phase, the s-cis conformer of cinnamic acid is found to be more stable, whereas the s-trans is favored for cinnamaldehyde. jmcs.org.mx The planarity of the molecule is often favored to maximize π-electron delocalization across the phenyl ring and the acrylic acid moiety. uc.pt

Table 2: Example Conformational Energy Profile for a Substituted Cinnamic Acid This table illustrates typical relative energy differences for conformers of a cinnamic acid derivative, as would be calculated by DFT methods.

| Conformer | Key Dihedral Angle | Relative Energy (kJ/mol) | Stability Notes |

|---|---|---|---|

| Planar s-cis | ~0° | 0.00 | Most stable conformer |

| Planar s-trans | ~180° | +2.34 | Slightly less stable than s-cis |

| Non-planar | ~90° | +15.50 | Rotational energy barrier (transition state) |

Quantum chemical methods are widely used to predict various types of spectra, which is invaluable for identifying and characterizing compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netmdpi.com Predicting ¹⁹F shifts can be particularly useful for assigning specific fluorine atoms in multifluorinated compounds. nih.gov Calculations are often scaled using empirical factors to correct for systematic errors and improve agreement with experimental data. mdpi.comnih.gov

IR Spectroscopy: Calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific bond stretches, bends, and twists.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These absorptions are typically due to π → π* transitions in conjugated systems like cinnamic acid. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound The following are predicted values based on standard DFT and TD-DFT calculations for this molecular structure.

| Spectroscopy | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | δ (Olefinic H) | 6.4 - 7.9 ppm | Two doublets with trans coupling (~16 Hz) |

| δ (Aromatic H) | 7.0 - 7.6 ppm | Complex multiplet pattern | |

| δ (Methyl H) | ~2.4 ppm | Singlet | |

| ¹³C NMR | δ (Carbonyl C) | ~172 ppm | Carboxylic acid carbon |

| ¹⁹F NMR | δ (Fluorine) | -110 to -120 ppm | Relative to CFCl₃ |

| IR | ν (C=O) | ~1690 cm⁻¹ | Carbonyl stretch of the conjugated acid |

| ν (O-H) | ~2500-3300 cm⁻¹ | Broad stretch from the hydrogen-bonded acid dimer | |

| UV-Vis | λmax | ~280 nm | Calculated in a polar solvent (e.g., ethanol) |

Molecular Dynamics Simulations

While quantum chemistry focuses on static properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD is essential for understanding dynamic processes, such as how a molecule behaves in solution or interacts with a biological target. scielo.br

MD simulations are a critical tool in drug discovery for studying how a potential drug molecule (a ligand) binds to a protein target. acs.org The process involves docking the ligand into the protein's active site and then simulating the complex's behavior for nanoseconds or longer. nih.gov This reveals the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. scielo.brgenominfo.org Cinnamic acid derivatives have been studied as inhibitors of targets like matrix metalloproteinases (MMPs). nih.govgenominfo.org

Analysis of the MD trajectory provides metrics like Root-Mean-Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

Table 4: Illustrative Parameters from a Ligand-Binding Simulation This table shows hypothetical results from a 100 ns MD simulation of this compound bound to a protein active site (e.g., MMP-9), based on similar studies. nih.govmdpi.com

| Parameter | Average Value | Interpretation |

|---|---|---|

| Binding Free Energy (ΔGbind) | -8.5 kcal/mol | Indicates a favorable binding affinity |

| Ligand RMSD | 1.8 Å | Low value suggests a stable binding pose throughout the simulation |

| Key Interacting Residues | His401, Leu187, Arg424 | Amino acids forming stable hydrogen bonds or hydrophobic contacts |

| Number of H-Bonds | 2-3 | Indicates consistent hydrogen bonding between ligand and protein |

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (typically water) around the solute, providing a realistic depiction of these interactions. researchgate.net These simulations can reveal how solvent molecules form hydrogen bonds, how they arrange into solvation shells, and how this affects the conformational preferences of the solute. jmcs.org.mxresearchgate.net

Parameters such as the Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA) are calculated from the trajectory to quantify the compactness of the molecule and its exposure to the solvent, respectively. mdpi.com For a molecule like this compound, simulations can show how water interacts with the polar carboxylic acid group versus the more nonpolar fluoromethylphenyl group.

Table 5: Typical Analysis of an MD Simulation in Aqueous Solution This table outlines the analysis of a simulation of this compound in a water box.

| Analyzed Property | Metric | Purpose |

|---|---|---|

| Conformational Stability | RMSD | To monitor if the molecule maintains a stable conformation or samples multiple states. |

| Molecular Compactness | Radius of Gyration (RoG) | To assess changes in the overall size and shape of the molecule over time. |

| Solvent Interaction | Solvent Accessible Surface Area (SASA) | To quantify the molecular surface exposed to the solvent. |

| Hydrogen Bonding | Solute-Solvent H-Bond Count | To analyze the specific and persistent hydrogen bonds formed with water molecules. |

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational drug design for the discovery of novel therapeutic agents. Its unique structural features, including a fluorinated phenyl ring and an α,β-unsaturated carboxylic acid moiety, provide a versatile framework for the design of targeted inhibitors. In silico screening and virtual ligand design are powerful computational techniques that enable the rapid evaluation of large compound libraries and the rational design of new molecules with enhanced biological activity. researchgate.net

Virtual screening campaigns utilizing the this compound backbone often begin with the construction of a focused library of virtual compounds. This is achieved by systematically modifying the core scaffold with a variety of chemical substituents at key positions. These modifications can influence the molecule's steric, electronic, and pharmacokinetic properties, potentially leading to improved binding affinity and selectivity for a specific biological target.

Molecular docking is a fundamental tool in this process, predicting the preferred orientation of a ligand when bound to a target protein. innovareacademics.in For instance, derivatives of the this compound scaffold can be docked into the active sites of enzymes implicated in disease, such as kinases or proteases. The docking scores, which estimate the binding affinity, help to prioritize compounds for further investigation. Studies on similar cinnamic acid derivatives have shown that substitutions on the phenyl ring can significantly impact their inhibitory potential against various enzymes. nih.gov

Pharmacophore modeling is another key strategy. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By aligning the this compound scaffold with known active compounds, a pharmacophore model can be generated and used to screen virtual libraries for molecules that match these spatial and chemical requirements.

The insights gained from these computational approaches facilitate the rational design of novel ligands. For example, if docking studies reveal a-hydrophobic pocket in the target's active site, the 4-methyl group of the scaffold can be extended or replaced with other lipophilic groups to enhance van der Waals interactions. Similarly, the 2-fluoro substituent can be strategically employed to modulate pKa, improve metabolic stability, or form specific halogen bonds with the protein.

The following table illustrates a hypothetical virtual screening workflow based on the this compound scaffold against a putative protein kinase target.

| Step | Description | Methodology | Outcome |

| 1. Target Identification | Selection of a protein kinase implicated in a specific disease. | Literature review, bioinformatics analysis. | A specific kinase is chosen for the study. |

| 2. Scaffold Selection | The this compound is chosen as the core structure. | Based on known activities of similar compounds. | A foundational structure for ligand design. |

| 3. Library Generation | Creation of a virtual library of derivatives by adding various R-groups. | Combinatorial chemistry principles applied in silico. | A diverse set of virtual compounds for screening. |

| 4. Molecular Docking | Docking of the virtual library into the ATP-binding site of the kinase. | Software such as AutoDock or Glide is utilized. | A ranked list of compounds based on predicted binding affinity. |

| 5. Pharmacophore Modeling | Generation of a pharmacophore model based on the top-scoring docked poses. | Based on common interaction features. | A 3D model of essential binding features. |

| 6. Virtual Screening | Screening of larger compound databases using the pharmacophore model. | High-throughput virtual screening. | Identification of novel hits with diverse chemical backbones. |

| 7. Lead Optimization | Iterative design and evaluation of new derivatives with improved properties. | Structure-based drug design, ADMET prediction. | Potent and selective lead candidates for synthesis and biological testing. |

The data generated from such in silico studies can be summarized in tables to compare the predicted efficacy of different derivatives. The table below presents hypothetical data for a series of designed ligands based on the this compound scaffold, targeting a hypothetical protein kinase.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Drug-Likeness Score |

| FMCA-001 | Unmodified | -7.2 | H-bond with catalytic lysine | 0.65 |

| FMCA-002 | 4-Methyl replaced with Cyclohexyl | -8.5 | Enhanced hydrophobic interactions | 0.72 |

| FMCA-003 | Carboxylic acid converted to amide | -6.8 | Altered H-bonding network | 0.68 |

| FMCA-004 | Additional 5-chloro substituent | -7.9 | Halogen bond with gatekeeper residue | 0.75 |

| FMCA-005 | Fluoro group moved to 3-position | -7.1 | Altered electrostatic interactions | 0.64 |

These computational investigations are instrumental in guiding the synthetic efforts towards the most promising candidates, thereby accelerating the drug discovery process. The this compound scaffold, with its tunable chemical properties, represents a promising starting point for the design of next-generation therapeutic agents.

Biological Activities and Mechanistic Research of 2 Fluoro 4 Methylcinnamic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cinnamic acid derivatives have been explored for their potential as cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases. A study focusing on fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain revealed significant inhibitory activity against acetylcholinesterase (AChE). nih.gov The presence of the tertiary amine moiety was found to be essential for this activity, as the parent compounds without this side chain showed poor inhibition. nih.gov

The position of the halogen substituent on the cinnamic acid ring significantly influenced the bioactivity and selectivity. nih.gov Specifically, derivatives with a para-substituted fluorine or chlorine atom demonstrated potent activity against AChE and weak activity against butyrylcholinesterase (BChE). nih.gov In contrast, ortho-substituted analogs generally exhibited the opposite effect. nih.gov Among the synthesized compounds, those containing a pyrroline (B1223166) or piperidine (B6355638) side chain showed more intense AChE inhibition compared to those with an N,N-diethylamino side chain. nih.gov

One of the most potent compounds identified in this study, compound 6d , displayed an IC₅₀ value of 1.11 ± 0.08 μmol/L for AChE inhibition and a high selectivity ratio of 46.58 for AChE over BChE. nih.gov An enzyme kinetic study of this compound indicated a mixed-type inhibitory effect on AChE. nih.gov

Another study investigating 3,4,5-trimethoxycinnamates found that 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate had the highest activity against both AChE (IC₅₀ = 46.18 µM) and BChE (IC₅₀ = 32.46 µM). mdpi.com The 2-fluorophenyl analog demonstrated the highest selectivity index (1.71) in favor of BChE inhibition. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 6d (a para-substituted cinnamic acid derivative) | Acetylcholinesterase (AChE) | 1.11 ± 0.08 μmol/L | High for AChE over BChE (Ratio: 46.58) | nih.gov |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 µM | Selectivity Index for BChE: 1.42 | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 µM | mdpi.com | |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 44.41 µM | Highest for BChE over AChE (SI: 1.71) | mdpi.com |

Cinnamate 4-Hydroxylase (C4H) and Related Enzyme Modulation

Cinnamate 4-hydroxylase (C4H) is a key enzyme in the phenylpropanoid pathway in plants, responsible for the biosynthesis of various secondary metabolites. While direct inhibition studies of 2-fluoro-4-methylcinnamic acid on C4H are not extensively documented, research on related cinnamic acid derivatives provides insights into potential interactions. For instance, CYP199A4, a bacterial P450 enzyme, has been shown to bind and oxidize 4-methylcinnamic acid to produce 4-hydroxymethylcinnamic acid. rsc.org The efficiency of this reaction was noted to be higher than that for 4-methoxycinnamic acid. rsc.org

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. Some cinnamic acid derivatives have been shown to interact with the prostanoid receptor, which can lead to the inhibition of COX enzymes and, consequently, prostaglandin (B15479496) synthesis. biosynth.com For example, 2,6-Difluoro-4-methylcinnamic acid has been investigated for its anti-inflammatory properties, with molecular docking studies predicting its binding to COX-2. Another study highlighted that caffeic acid phenethyl ester (CAPE) can non-selectively inhibit both COX-1 and COX-2 enzymes. researchgate.net Furthermore, triflusal (B1683033) and its metabolite have been shown to inhibit COX-2-mediated prostaglandin E2 production. nih.gov

Lipoxygenase and Trypsin Inhibition

Cinnamic acid derivatives have also been evaluated for their inhibitory effects on other enzymes like lipoxygenase (LOX) and trypsin. science.gov Lipoxygenase is another key enzyme in the inflammatory pathway, and its inhibition can have therapeutic benefits. nih.gov In a study of primaquine-cinnamic acid conjugates, the dimethoxy derivative 7d was identified as the most potent LOX inhibitor with an IC₅₀ of 10 μM. nih.gov

With regard to trypsin inhibition, a study of multitarget molecular hybrids of cinnamic acids showed that a conjugate of simple cinnamic acid with propranolol (B1214883) exhibited high antiproteolytic activity with an IC₅₀ of 0.315 μM. science.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dimethoxy derivative 7d (primaquine-cinnamic acid conjugate) | Lipoxygenase (LOX) | 10 μM | nih.gov |

| Conjugate of simple cinnamic acid with propranolol | Trypsin | 0.315 μM | science.gov |

Glycation Pathway Inhibition

Advanced glycation end products (AGEs) are implicated in the complications of diabetes and other age-related diseases. Cinnamic acid and its derivatives have demonstrated a significant ability to inhibit the formation of AGEs. science.gov Research has shown that at a concentration of 1 mM, these compounds can inhibit AGE formation by approximately 11.96–63.36%. science.gov The mechanism appears to involve the reduction of fructosamine (B8680336) levels, prevention of N(ɛ)-(carboxymethyl)lysine (CML) formation, and protection against oxidative protein damage. science.gov

Other Enzyme Target Modulations (e.g., Histone Deacetylase, α-Glucosidase, Tyrosinase)

The versatility of the cinnamic acid scaffold has led to investigations into its effects on a range of other enzymes.

Histone Deacetylase (HDAC): Certain cinnamic acid derivatives have been reported to exhibit histone deacetylase inhibitory activity, a mechanism relevant to cancer therapy. beilstein-journals.org

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Cinnamic acid derivatives have been identified as potential α-glucosidase inhibitors. beilstein-journals.orgnih.gov For instance, two coumarin (B35378) derivatives of cinnamic acid, compounds 5a and 5b , showed strong inhibition with IC₅₀ values of 19.64 μM and 12.98 μM, respectively. researchgate.net Acid alpha-glucosidase is an enzyme that helps break down glycogen. wikipedia.org

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. A study on the structure-activity relationships of cinnamic acid derivatives revealed that substituents on the phenyl ring could enhance the inhibition of monophenolase activity. researchgate.net One particular derivative was identified as a reversible competitive tyrosinase inhibitor with an IC₅₀ value of 68.6 ± 4.2 μM. researchgate.net

| Enzyme Target | Compound/Derivative Type | Observed Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Histone Deacetylase (HDAC) | Cinnamic acid derivatives | Inhibitory activity | Not specified | beilstein-journals.org |

| α-Glucosidase | Coumarin derivative 5a | Strong inhibition | 19.64 μM | researchgate.net |

| Coumarin derivative 5b | 12.98 μM | researchgate.net | ||

| Tyrosinase | Substituted cinnamic acid derivative | Reversible competitive inhibition | 68.6 ± 4.2 μM | researchgate.net |

Cellular and Molecular Mechanisms of Action

The biological effects of this compound derivatives are rooted in their interactions with cellular and molecular targets. These interactions can trigger a cascade of events, leading to outcomes such as programmed cell death in cancer cells and the inhibition of microbial growth. The specific substitutions on the cinnamic acid backbone, including the fluorine atom at the second position and the methyl group at the fourth position, play a crucial role in determining the compound's biological activity.

Induction of Apoptosis in Cancer Cell Lines

Research has shown that certain derivatives of cinnamic acid can induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, in vitro studies have demonstrated the cytotoxic effects of 2,6-Difluoro-4-methylcinnamic acid against breast cancer (MCF-7) and colon cancer (HCT116) cells. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a compound, which can lead to improved anticancer activity.

A study on primaquine-cinnamic acid conjugates revealed that an o-fluoro derivative exhibited significant activity against HeLa (cervical cancer), MCF-7 (breast cancer), and particularly SW 620 (colon cancer) cell lines. mdpi.com Specifically, the activity against MCF-7 was observed at low micromolar concentrations. mdpi.com Another study focusing on novel cinnamic acid derivatives as potential anticancer agents found that compounds with methyl-substituted amide groups showed potent in vitro cytotoxicity against the A-549 lung cancer cell line. biointerfaceresearch.com

The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. For example, 2'-deoxy-2'-b-fluoro-4'-azidocytidine (FNC), a fluorinated nucleoside analogue, has been shown to induce apoptosis in B-cell origin non-Hodgkin's lymphoma (NHL) cell lines. nih.gov This process involves the activation of apoptotic factors and targeting proteins related to cell invasion and migration. nih.gov

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 2,6-Difluoro-4-methylcinnamic acid | MCF-7 (Breast), HCT116 (Colon) | Induction of apoptosis | |

| o-fluoro primaquine-cinnamic acid conjugate | HeLa, MCF-7, SW 620 | High inhibitory activity | mdpi.com |

| Methyl-substituted cinnamic acid amide | A-549 (Lung) | Potent cytotoxicity | biointerfaceresearch.com |

| 2'-deoxy-2'-b-fluoro-4'-azidocytidine (FNC) | B-cell origin NHL | Induction of apoptosis | nih.gov |

Modulation of Cellular Pathways and Signaling Cascades

The anticancer activity of cinnamic acid derivatives often involves the modulation of key cellular signaling pathways that are critical for cell survival and proliferation. For example, 2,6-Difluoro-4-methylcinnamic acid has been found to modulate the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.

Furthermore, some cinnamic acid derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a crucial step in cancer invasion and metastasis. biointerfaceresearch.com Overexpression of MMP-9 is associated with various malignancies, and designing inhibitors for this enzyme is a promising strategy for cancer therapy. biointerfaceresearch.com

The inhibition of enzymes like cyclooxygenase (COX-2) and tyrosine kinases (e.g., EGFR and HER2) are other mechanisms through which these derivatives can exert their effects. nih.gov Overexpression of EGFR and HER2 is linked to several cancers, and their inhibition can lead to apoptosis. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are known for their antioxidant properties and their ability to scavenge free radicals. science.govnih.gov These reactive oxygen species (ROS) can cause oxidative stress, which is implicated in various diseases, including cancer. nih.gov Cinnamic acid and its derivatives can terminate radical chain reactions by donating electrons to neutralize free radicals. nih.gov

The antioxidant activity of these compounds can be evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com While some N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed weak antiradical properties compared to ascorbic acid, certain derivatives with specific substitutions demonstrated more promising radical scavenging abilities. mdpi.com The antioxidant mechanism of phenolic compounds typically involves hydrogen atom abstraction, electron transfer, or deprotonation followed by electron transfer to neutralize free radicals. nih.gov

Antimicrobial Research

Cinnamic acid and its derivatives have long been recognized for their antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. science.govmdpi.com The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl ring. nih.gov

Antibacterial Activity against Pathogenic Strains (in vitro studies)

In vitro studies have demonstrated the antibacterial effects of various cinnamic acid derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, 2,6-Difluoro-4-methylcinnamic acid has shown significant antibacterial activity. The introduction of electron-withdrawing groups, such as fluorine, can enhance the antibacterial properties of these compounds. nih.gov

Studies have shown that compounds like cinnamic acid, hydrocinnamic acid, α-methylcinnamic acid, and α-fluorocinnamic acid can inhibit bacterial growth at certain concentrations. researchgate.net The inhibitory effect is often confirmed by an increased doubling time or a longer lag phase in bacterial growth. researchgate.net For example, a 4-fluoro phenyl ring substitution in one study resulted in the most active compound against Mycobacterium tuberculosis, indicating that fluoro substitution can favor anti-tuberculosis activity. nih.gov

The combination of cinnamic acid derivatives with existing antibiotics has also been explored. For example, combining these acids with cloxacillin (B1194729) has shown a reduction in the growth of Staphylococcus epidermidis. mdpi.com Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2,6-Difluoro-4-methylcinnamic acid | Gram-positive and Gram-negative | Significant antibacterial activity | |

| 4-fluoro phenyl substituted cinnamic acid | Mycobacterium tuberculosis | Most active among fluorine-containing compounds | nih.gov |

| α-fluorocinnamic acid | Escherichia coli, Staphylococcus aureus | Potentiates the effect of lactic acid | nih.gov |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus and Enterococcus species | Active with MIC of 1–4 µg/mL | mdpi.com |

Antifungal Activity and Target Identification

Cinnamic acid derivatives have also been investigated for their antifungal properties. plos.orgmdpi.comnih.gov The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal activity. nih.gov For example, 4-methylcinnamic acid has been identified as a compound that can overcome antifungal tolerance and improve the potency of cell wall-disrupting agents. mdpi.comchemsrc.com

The mechanism of antifungal action can involve the disruption of the fungal cell wall. mdpi.com Some cinnamic acid derivatives act as chemosensitizers, augmenting the efficacy of conventional antifungal drugs. mdpi.com For instance, 4-methylcinnamic acid has been shown to enhance the activity of caspofungin, a cell wall-disrupting agent. mdpi.com

Structure-activity relationship studies have been crucial in identifying the structural features necessary for the antifungal effect. nih.gov These studies help in designing more potent antifungal agents based on the cinnamic acid scaffold.

Inhibition of Biofilm Formation and Quorum Sensing

The ability of bacteria to form biofilms and communicate via quorum sensing (QS) is crucial for their virulence and resistance to antibiotics. Cinnamic acid derivatives have emerged as potential disruptors of these processes. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression based on population density, controlling virulence, biofilm formation, and antibiotic resistance. mdpi.com

Research into fluorinated cinnamic acid derivatives has demonstrated their potential to interfere with these bacterial systems. For instance, 4-fluoro cinnamaldehyde, a related compound, was found to inhibit swimming motility in Agrobacterium tumefaciens at a concentration of 100 μg/ml. nih.gov While it did not inhibit biofilm formation at 200 μg/ml, it achieved a reduction of over 90% at a concentration of 400 μg/ml. nih.gov This suggests that the fluorine substitution plays a role in its bioactivity. Other simple phenolic compounds, including cinnamic acids, are known to possess antimicrobial activity, potentially by interfering with the quorum-sensing systems of bacteria. researchgate.net The inhibitory effects of various cinnamic acid derivatives on bacterial growth have been confirmed, often by demonstrating an increased lag phase or doubling time for the bacteria. researchgate.net

While direct studies on this compound are limited in this context, the evidence from structurally similar compounds provides a strong rationale for its investigation as an inhibitor of biofilm formation and quorum sensing.

Anticancer Research (in vitro and in vivo animal model studies)

Cinnamic acid and its derivatives have been a focal point of anticancer research due to their natural origins and diverse biological activities. nih.govresearchgate.net The core structure, featuring a benzene (B151609) ring and an acrylic acid group, allows for modifications that can enhance cytotoxic and antiproliferative efficacy. nih.govmdpi.com

Cytotoxic Effects on Various Cancer Cell Lines

The cytotoxic potential of cinnamic acid derivatives has been evaluated against a range of human cancer cell lines. Research has shown that substitutions on the phenyl ring are critical for activity. For example, the inclusion of a 4-methylcinnamic acid unit in certain oleanolic acid-cinnamic acid ester derivatives was found to significantly enhance the inhibitory activity against MCF-7 breast cancer cells. nih.govrsc.org In one study, a derivative incorporating 4-methylcinnamic acid (compound 44e) showed strong inhibitory activity against MCF-7 cells with an IC₅₀ value of 1.79 µM. nih.gov

Another derivative (compound 44o) was identified as the most potent against HeLa cervical cancer cells, with an IC₅₀ of 1.35 µM. nih.gov Further studies on novel cinnamic acid analogs found that most tested compounds significantly reduced the viability of A-549 lung cancer cells, with IC₅₀ values generally ranging from 10 µM to 18 µM. biointerfaceresearch.com The presence of a fluorine atom has also been noted for its contribution to bioactivity in other contexts, suggesting that a compound like this compound could possess a unique cytotoxic profile. nih.gov

Table 1: Cytotoxic Activity of Selected Cinnamic Acid Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 44e * | MCF-7 (Breast) | 1.79 | nih.gov |

| Compound 44o * | HeLa (Cervical) | 1.35 | nih.gov |

| Compound 5 | A-549 (Lung) | 10.36 | biointerfaceresearch.com |

| Gefitinib (Control) | HeLa (Cervical) | 1.28 | nih.gov |

| Colchicine (Control) | A-549 (Lung) | 6.32 | biointerfaceresearch.com |

Note: Compounds 44e and 44o are complex ester derivatives containing a 4-methylcinnamic acid moiety.

Antiproliferative Mechanisms

The mechanisms through which cinnamic acid derivatives exert their anticancer effects are multifaceted. Piperlongumine, a natural product containing a cinnamoyl pharmacophore, is known to induce cell death through both caspase-dependent apoptosis and necrosis. rsc.org Some derivatives are believed to induce autophagy, a cellular self-degradation process. nih.gov For instance, certain compounds derived from propolis, including cinnamic acid derivatives, were found to significantly increase levels of LC3-II, a key marker of autophagy. nih.gov

Research on 2,6-Difluoro-4-methylcinnamic acid (DFMCA), a closely related compound, indicates its mechanism may involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are fundamental to cancer cell survival and proliferation. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest that this compound derivatives could similarly function by triggering programmed cell death and interfering with critical growth signals in cancer cells.

Neuroprotective Potential and Associated Mechanisms

The investigation into cinnamic acid derivatives for neuroprotective properties is an expanding field of research. nih.gov These compounds are being explored for their potential to combat neurodegenerative diseases associated with cholinergic deficiency, neuroinflammation, and neurotoxicity. rsc.org

Microbial transformation of cinnamic acid has been utilized to produce new derivatives with enhanced biological activities, including neuroprotection. rsc.org Studies have evaluated these derivatives for their ability to inhibit enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, and for their capacity to protect neuronal cells against oxidative stress-induced damage. rsc.org While specific research on this compound in neuroprotection is not extensively documented, the general class of cinnamic acid derivatives has shown promise, indicating a potential avenue for future investigation. nih.govrsc.org

Phytotoxic Effects and Herbicidal Research Applications

In the search for natural and effective herbicides, cinnamic acid and its derivatives have been studied for their phytotoxic properties. nih.gov trans-Cinnamic acid itself is a natural plant product involved in allelopathic interactions, where one plant inhibits the growth of another. nih.gov

A structure-activity relationship (SAR) study evaluated a series of trans-cinnamic acid analogs for their ability to inhibit the growth of the parasitic weed Cuscuta campestris. The results showed that specific substitutions could significantly enhance phytotoxicity. Among the tested compounds were derivatives with methyl and trifluoromethyl groups, providing insight into the potential role of the substitutions found in this compound. nih.govresearchgate.net

Notably, trans-4-methylcinnamic acid and trans-4-(trifluoromethyl)cinnamic acid both demonstrated enhanced growth inhibition of C. campestris seedlings compared to the parent compound. nih.gov This suggests that the methyl group at the 4-position contributes positively to the herbicidal activity. While trans-2-fluorocinnamic acid was not specifically highlighted as a top performer in this study, the combination of a fluorine atom, known to enhance lipophilicity and metabolic stability, with the effective 4-methyl group could result in a potent phytotoxic agent. The methyl ester derivative of trans-cinnamic acid was found to be the most active compound in the study, highlighting that modifications to the carboxylic acid group can also drastically increase herbicidal efficacy. nih.gov

Table 2: Phytotoxic Activity of Selected trans-Cinnamic Acid Derivatives against Cuscuta campestris

| Compound | Growth Inhibition (%) |

|---|---|

| trans-Cinnamic acid | 45.9 |

| trans-4-Methylcinnamic acid | 66.8 |

| trans-4-(Trifluoromethyl)cinnamic acid | 78.4 |

| Methyl trans-cinnamate | 86.9 |

Data reflects growth inhibition at a concentration of 1 mM.

These findings underscore the potential of designing cinnamic acid-based herbicides with enhanced and selective activity against parasitic weeds and other problematic plants. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Methylcinnamic Acid Analogues

Impact of Fluorine Substitution Position on Biological Efficacy and Selectivity

The position of the fluorine atom on the cinnamic acid ring significantly influences the biological efficacy and selectivity of its derivatives. nih.gov Generally, halogen substitution is a known strategy to enhance the biological activity of compounds. mdpi.com

In the context of cholinesterase inhibition, the location of fluorine or chlorine substitution dictates the compound's activity and selectivity towards either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.gov For instance, most analogues with a para-substituted fluorine or chlorine demonstrate potent activity against AChE and weak activity against BChE. nih.gov Conversely, ortho-substituted derivatives tend to exhibit the opposite effect. nih.gov However, this pattern does not hold true for all derivatives, such as those containing an N,N-diethylamino side chain. nih.gov

Studies on the anti-tuberculosis activity of fluorinated cinnamic acid derivatives have shown that a 4-fluoro phenyl ring substitution results in the most active compounds. nih.gov This highlights the importance of the fluorine substituent's nature and position. nih.gov Similarly, for anticonvulsant activity, halogen substitution at the 4-position of the cinnamic acid ring has been found to be beneficial. mdpi.com

Research on the photophysical properties of fluoro-substituted cinnamates has revealed that para-derivatives have a different transition character of the ππ* transitions compared to ortho and meta derivatives, which can impact their photochemical behavior. researchgate.net

The following table summarizes the impact of fluorine substitution on the anti-tuberculosis activity of select cinnamic acid derivatives. nih.gov

| Compound | Substitution | IC50 (µg/mL) |

| 17 | 4-fluoro phenyl | 0.36 |

| 24 | (nature of fluorine substituent was also important) | >30 |

Role of the Methyl Group at Position 4 on Activity Profiles

The methyl group at the 4-position of the cinnamic acid ring plays a significant role in modulating the biological activity of its derivatives. In some molecular contexts, such as the englerin series of natural products, a 4-alkyl group is believed to be important for maintaining the conformation of side chains required for binding to target proteins. nih.gov While the direct impact of the 4-methyl group in 2-fluoro-4-methylcinnamic acid itself is a specific area of study, broader research on related compounds provides valuable insights.

For instance, in a study of resveratrol-based cinnamic ester hybrids, the introduction of a methyl group to the phenyl ring generally led to a decrease in anti-inflammatory potency, although a para-methyl group was an exception and exhibited better inhibitory activity. nih.gov In another study on α-glucosidase inhibitors, the introduction of substituent groups on the benzene (B151609) ring of cinnamic acid enhanced inhibitory activity, with the methyl group showing the optimal gain. researchgate.net

Furthermore, research on cinnamic acid analogues as antifungal agents has identified 4-methylcinnamic acid as a compound that can improve the potency of cell wall-disrupting agents. chemsrc.com The linking of 4-methylcinnamic acid to other molecular scaffolds has also been shown to significantly improve the inhibition of certain cancer cell lines. mdpi.com

The table below shows the in vitro cytotoxicity of selected cinnamic acid derivatives, highlighting the contribution of the methyl group. biointerfaceresearch.com

| Compound | Substitution | IC50 (µM) on A-549 cells |

| 1 | methyl-substituted amide | 11.38 |

| 5 | methyl-substituted amide | 10.36 |

| 9 | methyl-substituted amide | 11.06 |

| 2 | ethyl-substituted amide | Potent, but less active than methyl-substituted |

| 10 | ethyl-substituted amide | Potent, but less active than methyl-substituted |

Influence of Side Chain Modifications (e.g., Amides, Esters, Tertiary Amines) on Biological Interactions

Modifications to the carboxylic acid side chain of cinnamic acid derivatives, such as the formation of amides, esters, and the introduction of tertiary amines, have a profound effect on their biological interactions. nih.govnih.govresearchgate.net

The introduction of a tertiary amine side chain to fluorine or chlorine-substituted cinnamic acids has been shown to result in moderate to potent acetylcholinesterase (AChE) inhibitory activity, whereas the parent compounds lacking this moiety exhibit poor activity. nih.gov Within this class of compounds, those containing pyrroline (B1223166) or piperidine (B6355638) side chains demonstrate more intense AChE inhibition than those with an N,N-diethylamino side chain. nih.gov

In the realm of anticancer research, cinnamic acid derivatives with methyl-substituted amide groups have shown the most potent in vitro cytotoxicity against the A-549 human lung cancer cell line. biointerfaceresearch.com Conversely, replacing the methyl or ethyl group at the amide nitrogen with a bulkier benzyl (B1604629) or butyl group resulted in decreased activity. biointerfaceresearch.com

Esterification of the carboxylic acid has also been shown to influence activity. For example, methyl trans-cinnamate was found to be the most active among a series of derivatives in inhibiting the growth of the parasitic weed Cuscuta campestris. nih.gov The nature of the esterifying alcohol can also be critical, as seen in studies of resveratrol-based cinnamic esters where different substitutions led to varying anti-inflammatory activities. nih.gov

The following table presents the AChE inhibitory activity of selected cinnamic acid derivatives with tertiary amine side chains. nih.gov

| Compound | Side Chain | AChE Inhibition (IC50) |

| 6d | N,N-diethylamino | 1.11 ± 0.08 µmol/L |

| Analogues with pyrroline or piperidine | Pyrroline or Piperidine | More intense than N,N-diethylamino analogues |

| Parent compounds (no tertiary amine) | None | Poor inhibitory activity |

Correlation between Physicochemical Properties and Biological Activity

The biological activity of this compound and its analogues is closely correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. The introduction of a fluorine atom, for instance, is known to enhance lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. mdpi.com

Electron-withdrawing groups, such as halogens, on the phenyl ring can influence the acidity of the carboxylic acid group and the reactivity of the alkene double bond, thereby affecting biological efficacy. Studies have shown that the presence of an electron-withdrawing group on the phenyl ring can enhance the antifungal and anti-tuberculosis activity of cinnamic acid derivatives. nih.gov

The molar refractivity, an indicator of the real volume of a chemical and the London dispersion forces, has been suggested to play a role in the biological activity of some cinnamic acid derivatives. mdpi.com For example, the greater effect of α-methylcinnamic acid compared to α-methylhydrocinnamic acid on bacterial hydrophilicity may be related to their different molar refractivity values. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. chemsrc.com These models are instrumental in the rational design of new drugs and in understanding the mechanisms of action of existing ones.